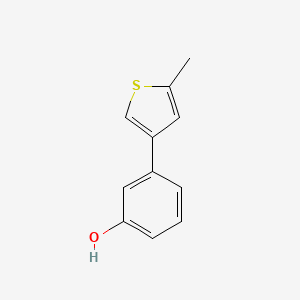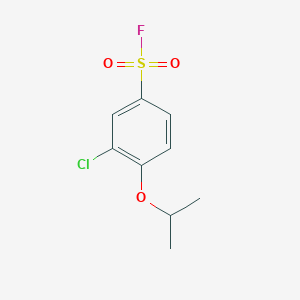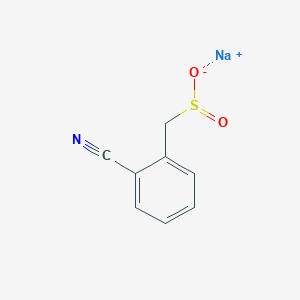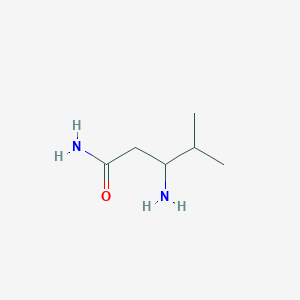
5-(2-Bromophenyl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromophenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It features a bromophenyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is known for its applications in organic chemistry, particularly in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine-3-carbaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid with a halide . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
5-(2-Bromophenyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, often at elevated temperatures.
Major Products Formed
Oxidation: 5-(2-Bromophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Bromophenyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-(2-Bromophenyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 5-(2-Bromophenyl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but differs in the position of the bromine atom, affecting its reactivity and applications.
2-Bromopyridine-3-carbaldehyde: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
5-(2-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and aldehyde groups, which confer distinct reactivity and versatility in chemical syntheses. This combination allows for a wide range of modifications and applications, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C12H8BrNO |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H |
InChI 键 |
FYTURISIMFQBJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









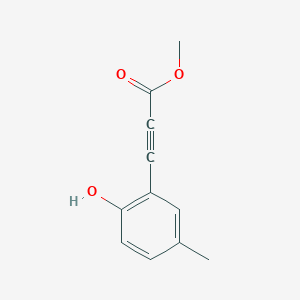
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)
